molecular formula C7H13N3 B2992130 (4-Propan-2-yl-1H-pyrazol-5-yl)methanamine CAS No. 2166847-05-6

(4-Propan-2-yl-1H-pyrazol-5-yl)methanamine

Cat. No.: B2992130
CAS No.: 2166847-05-6
M. Wt: 139.202
InChI Key: IQWKFOCVXIACGA-UHFFFAOYSA-N
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Description

(4-Propan-2-yl-1H-pyrazol-5-yl)methanamine is a pyrazole derivative featuring a propan-2-yl (isopropyl) substituent at position 4 of the pyrazole ring and a methanamine (-CH2NH2) group at position 4. This structure confers unique physicochemical properties, such as moderate polarity due to the amine group and hydrophobic character from the isopropyl moiety.

Properties

IUPAC Name

(4-propan-2-yl-1H-pyrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)6-4-9-10-7(6)3-8/h4-5H,3,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWKFOCVXIACGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(NN=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propan-2-yl-1H-pyrazol-5-yl)methanamine typically involves the cyclization of appropriate precursorsThe reaction conditions often involve the use of ethanol as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of transition-metal catalysts and photoredox reactions to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Propan-2-yl-1H-pyrazol-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Scientific Research Applications

(4-Propan-2-yl-1H-pyrazol-5-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Propan-2-yl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular characteristics of (4-Propan-2-yl-1H-pyrazol-5-yl)methanamine and related compounds:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Key Features Evidence ID
This compound 4: Propan-2-yl; 5: -CH2NH2 C7H13N3 Hydrophobic isopropyl group; primary amine for hydrogen bonding. N/A
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 1: Methyl; 4: CF3; 5: -CH2NH2 C6H8F3N3 Electron-withdrawing CF3 group; enhanced metabolic stability.
[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine 3: Thiazole; 5: -CH2NH2 C9H12N4S Thiazole ring introduces sulfur; potential for π-π interactions.
[5-(1-methyl-1H-pyrazol-5-yl)-1-(thiolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine Triazole and thiolane fused systems C10H15N7S Triazole enhances hydrogen bonding; thiolane adds conformational rigidity.
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole core; 4-Cl-phenyl substituent C14H12ClN3 Chlorophenyl group increases lipophilicity; benzimidazole for DNA intercalation.

Physicochemical Properties

  • Solubility : The thiazole-containing compound (C9H12N4S) may exhibit lower aqueous solubility than the target compound due to the aromatic thiazole ring .
  • Molecular Weight : Piperidine derivatives (e.g., C10H18N4 in ) have higher molecular weights, which could impact bioavailability .

Biological Activity

(4-Propan-2-yl-1H-pyrazol-5-yl)methanamine is a pyrazole derivative notable for its unique structural features, which confer distinct biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly through its anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The compound belongs to the class of pyrazoles, characterized by a five-membered ring containing two nitrogen atoms. Its structure includes a methanamine group attached to the pyrazole ring, enhancing its reactivity and potential for further functionalization.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways by modulating enzyme activity related to inflammation, such as cyclooxygenase (COX) enzymes .
  • Antimicrobial Properties : The compound has been evaluated for its ability to combat various pathogens, showing promising results against both bacterial and fungal strains .
  • Cytotoxic Effects : Research indicates potential cytotoxicity against cancer cell lines, suggesting its utility in cancer therapy .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory responses, thereby reducing inflammation.
  • Receptor Modulation : It may interact with various receptors, altering cellular signaling pathways that lead to therapeutic effects.

Anti-inflammatory Studies

A recent study demonstrated that derivatives of pyrazole, including this compound, showed significant anti-inflammatory effects in vitro. The inhibition of NF-kB/AP-1 signaling pathways was particularly notable, with IC50 values indicating effective dose-response relationships .

CompoundIC50 (μM)Activity
This compound<50Anti-inflammatory
Pyrazole Derivative A30.1Anti-inflammatory
Pyrazole Derivative B4.8Anti-inflammatory

Antimicrobial Activity

In antimicrobial assays, this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined to assess efficacy.

PathogenMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20

Cytotoxicity Evaluation

In cancer research, the compound was tested against several cell lines, including MCF7 and NCI-H460. The results indicated significant cytotoxicity with IC50 values suggesting potential for further development as an anticancer agent.

Cell LineIC50 (μM)
MCF712.50
NCI-H46042.30

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a pyrazole derivative similar to this compound reported significant reductions in inflammatory markers in patients with rheumatoid arthritis.
  • Case Study 2 : In vitro studies showed that treatment with this compound led to apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.

Q & A

Q. Workflow :

Optimize geometry using DFT (e.g., B3LYP/6-311G**).

Generate wavefunction files (e.g., .wfn).

Use Multiwfn to compute ESP, NCI, and orbital properties .

What strategies can resolve contradictions in biological activity data of derivatives reported by different research groups?

Advanced Research Question
Methodological Answer:
Contradictions may arise from:

  • Structural variations : Minor substituent changes (e.g., halogen vs. methoxy groups) drastically alter activity .
  • Assay conditions : Differences in cell lines, concentrations, or solvent systems (e.g., DMSO% in media) .

Q. Resolution Strategies :

  • Comparative SAR studies : Systematically test derivatives under standardized conditions (see Table below).
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations).
  • Crystallographic validation : Confirm stereochemistry to rule out isomer-driven discrepancies .

Q. SAR Methods :

In vitro assays : Measure binding affinity (e.g., SPR, fluorescence polarization) across derivatives.

Molecular docking : Use AutoDock Vina to predict binding poses and interaction energies .

QSAR modeling : Relate physicochemical descriptors (logP, polar surface area) to activity .

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